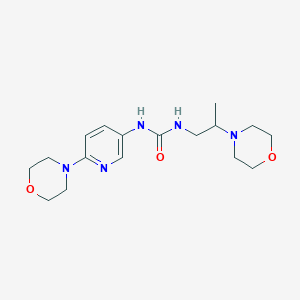![molecular formula C16H19N3O2 B7571678 N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide](/img/structure/B7571678.png)
N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide, also known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide has been found to interact with several neurotransmitter receptors, including the dopamine D2 receptor, the adenosine A2A receptor, and the sigma-1 receptor. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and phosphodiesterase-4.
Biochemical and Physiological Effects:
N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and analgesic effects, enhancement of cognitive function and memory retention, and inhibition of cancer cell growth and proliferation. N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide has also been shown to modulate various signaling pathways in the body, including neurotransmitter signaling and enzyme activity.
実験室実験の利点と制限
One of the main advantages of N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide for lab experiments is its potent and selective activity, which makes it a valuable tool for studying various signaling pathways in the body. However, one limitation of N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide is its relatively high cost and limited availability, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide. One area of interest is the development of new drugs based on the structure of N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide for the treatment of pain, inflammation, and cognitive disorders. Another area of interest is the investigation of the mechanism of action of N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide and its potential interactions with other signaling pathways in the body. Finally, further research is needed to fully understand the potential applications of N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide in cancer research and the development of new cancer therapies.
合成法
N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-cyanopyridine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In neuroscience, N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide has been found to enhance cognitive function and memory retention, suggesting its potential use in the treatment of cognitive disorders such as Alzheimer's disease. In cancer research, N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-17-16(20)15-10-13(7-8-18-15)19-11-12-5-4-6-14(9-12)21-2/h4-10H,3,11H2,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQVGZDJOSBKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC=CC(=C1)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571607.png)

![4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine](/img/structure/B7571618.png)
![3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid](/img/structure/B7571620.png)
![3-[2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7571630.png)

![3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one](/img/structure/B7571651.png)
![3,5-Dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7571656.png)
![5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7571666.png)
![5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid](/img/structure/B7571672.png)
![3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide](/img/structure/B7571682.png)
![5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571694.png)
![5-Methyl-3-[(2-thiophen-3-ylpyrrolidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7571701.png)